4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O3/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h1-7H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCRLLPZPNLTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with Furan: The furan ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Structural Features :
- 1,3,4-Oxadiazole ring : Provides metabolic stability and π-π stacking interactions with biological targets.
- Furan-2-yl group : Enhances solubility and participates in hydrogen bonding due to its oxygen atom.
- 4-Bromobenzamide : The bromine atom increases lipophilicity, improving membrane permeability.
Comparison with Similar Compounds
The pharmacological and physicochemical properties of Compound A are best contextualized against structurally analogous 1,3,4-oxadiazole derivatives. Below is a detailed comparative analysis:
Structural Analogues and Their Activities
Table 1: Comparison of Key 1,3,4-Oxadiazole Derivatives
Key Observations:
Antifungal Potency :
- Compound A (MIC = 1–2 µg/mL) outperforms LMM5 (MIC = 4–8 µg/mL) against C. albicans, likely due to the bromine atom’s superior electron-withdrawing effect compared to LMM5’s methoxy group .
- The furan ring in Compound A may enhance Trr1 binding via hydrophobic interactions, whereas LMM5’s bulkier 4-methoxyphenylmethyl group reduces target accessibility .
Substituent Impact on Activity :
- Halogen Effects : Bromine (Compound A) vs. chlorine (Compound 3, OZE-III): Bromine’s larger atomic radius increases lipophilicity, improving membrane penetration and target engagement .
- Heterocyclic Moieties : Replacing furan with thiophene (Compound 26) reduces antifungal activity but enhances cytotoxicity, suggesting divergent structure-activity relationships (SAR) depending on the target .
Synthetic Accessibility :
- Compound A and LMM5 are commercially available (Life Chemicals), whereas analogues like Compound 26 require multi-step synthesis involving 4-bromobenzoic acid and thiophene derivatives .
Mechanistic and Pharmacokinetic Comparisons
Table 2: Mechanistic and ADMET Profiles
Key Insights:
- Target Specificity : Compound A’s furan moiety likely contributes to selective Trr1 inhibition, whereas Compound 26’s thiophene group may favor interactions with redox-active enzymes like ribonucleotide reductase .
- ADMET Profile : Despite similar logP values, Compound A’s furan ring improves aqueous solubility compared to LMM5, which has a methoxy group contributing to higher hydrophobicity .
Biological Activity
4-bromo-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has the molecular formula and features a bromine atom and an oxadiazole ring, which are critical for its biological functions. The presence of the furan moiety contributes to its unique chemical reactivity and biological profile.
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in cancer cell proliferation. For instance, derivatives have demonstrated significant inhibition in non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification .
- Induction of Apoptosis : Studies have reported that the compound induces apoptosis in cancer cells by disrupting critical signaling pathways. This effect is often mediated through the inhibition of phosphorylation events involving key proteins such as PLCγ1 and ERK .
- Cell Cycle Arrest : The compound has been observed to arrest the cell cycle at the G2 phase in NSCLC cells, indicating its potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals that:
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Cancer Research : In a study focused on NSCLC, derivatives of this compound were tested against multiple cell lines. The lead compound demonstrated an IC50 value of approximately 1.36 µM against NCI-H520 cells .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties suggest that derivatives exhibit moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- In Vivo Studies : Animal model studies are needed to evaluate the pharmacokinetics and therapeutic potential of this compound in vivo, particularly regarding its safety profile and efficacy in tumor-bearing models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
